N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide is a useful research compound. Its molecular formula is C18H21BrN4O and its molecular weight is 389.297. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
ACAT Inhibitors for Cardiovascular Diseases
Compounds structurally related to N-(4-bromo-2-methylphenyl)-2-[4-(2-pyridinyl)piperazino]acetamide have been explored as potent inhibitors of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1), suggesting potential for treating diseases involving ACAT-1 overexpression, such as atherosclerosis. Enhanced aqueous solubility and improved oral absorption were observed in these studies, indicating favorable pharmacokinetic properties for clinical application (Shibuya et al., 2018).
Anticonvulsant Activity
Piperazine derivatives have been synthesized and evaluated for their anticonvulsant activity, with some showing protection in animal models of epilepsy. This suggests potential therapeutic applications for compounds with similar structural features in the treatment of neurological disorders (Obniska et al., 2015).
Acetylcholinesterase Inhibitors for Alzheimer's Disease
Research into new thiazole-piperazine derivatives has identified potent inhibitors of acetylcholinesterase, an enzyme target for Alzheimer's disease treatment. These findings highlight the potential of structurally similar compounds for developing new therapies for neurodegenerative disorders (Yurttaş et al., 2013).
Motilin Receptor Agonists for Gastrointestinal Disorders
Studies have identified small molecule motilin receptor agonists with promising pharmacokinetic profiles and potentiation of gastrointestinal contractions. These compounds could be useful in treating gastrointestinal motility disorders, indicating a potential research direction for compounds like this compound (Westaway et al., 2009).
Memory Enhancement
Research on piperazin-1-yl derivatives has explored their effects on memory enhancement in mice, suggesting the potential of similar compounds in treating cognitive impairments or enhancing cognitive abilities (Li Ming-zhu, 2008).
Anticancer Activity
The synthesis and evaluation of benzimidazole-piperazine derivatives have demonstrated significant anticancer activity against various human cancer cell lines. This suggests that compounds with similar structural features could be explored as potential anticancer agents (Boddu et al., 2018).
Propriétés
IUPAC Name |
N-(4-bromo-2-methylphenyl)-2-(4-pyridin-2-ylpiperazin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c1-14-12-15(19)5-6-16(14)21-18(24)13-22-8-10-23(11-9-22)17-4-2-3-7-20-17/h2-7,12H,8-11,13H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALSNWIVWTGYOCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CN2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.